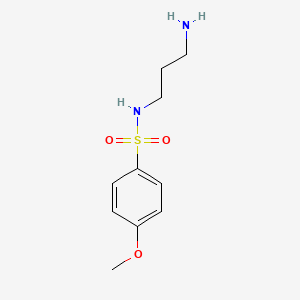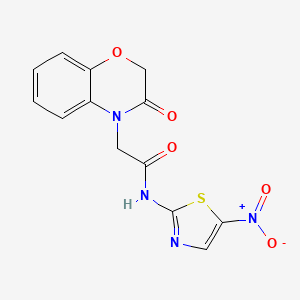
N-(3-aminopropyl)-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-(3-aminopropyl)-4-methoxybenzenesulfonamide, also known as N-(3-aminopropyl)-p-methoxybenzenesulfonamide or APMS, is a sulfonamide compound that has been widely used in scientific research as a selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane protein that is overexpressed in many types of cancer, and its inhibition has been shown to have potential therapeutic effects.
Mécanisme D'action
APMS selectively inhibits the activity of CA IX by binding to its active site. CA IX plays a crucial role in maintaining the pH balance of cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA IX leads to a decrease in intracellular pH and an increase in extracellular pH, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APMS depend on the specific context in which it is used. In cancer research, APMS has been shown to inhibit tumor growth and metastasis by inducing apoptosis and reducing angiogenesis. In neuroscience, APMS has been shown to enhance synaptic plasticity and memory formation by modulating the activity of CA IX. In cardiovascular research, APMS has been shown to reduce blood pressure and improve vascular function by inhibiting the activity of CA IX.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using APMS in lab experiments is its specificity for CA IX, which allows for selective inhibition of this target without affecting other carbonic anhydrase isoforms. Another advantage is its relatively low toxicity, which allows for higher doses to be used without adverse effects. However, one limitation of using APMS is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on APMS. One direction is the development of more potent and selective CA IX inhibitors based on the structure of APMS. Another direction is the investigation of the role of CA IX in other physiological processes, such as immune function and wound healing. Additionally, the therapeutic potential of APMS for the treatment of cancer and other diseases should be further explored through preclinical and clinical studies.
Applications De Recherche Scientifique
APMS has been used in a variety of scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, APMS has been shown to inhibit the growth and metastasis of CA IX-expressing tumors in vitro and in vivo. In neuroscience, APMS has been used to study the role of CA IX in synaptic plasticity and memory formation. In cardiovascular research, APMS has been used to investigate the role of CA IX in the regulation of blood pressure and vascular tone.
Propriétés
IUPAC Name |
N-(3-aminopropyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-15-9-3-5-10(6-4-9)16(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVYSKTNDZLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4764780.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4764783.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4764792.png)

![methyl 2-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764804.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4764816.png)
![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol](/img/structure/B4764819.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4764825.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B4764829.png)

![N-1,3-benzodioxol-5-yl-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyanoacrylamide](/img/structure/B4764835.png)
![N-{2-[3-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperidinyl]-2-oxoethyl}acetamide](/img/structure/B4764840.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-3-piperidinecarboxamide](/img/structure/B4764864.png)
![N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4764874.png)